Ginsenoside Ra3

説明

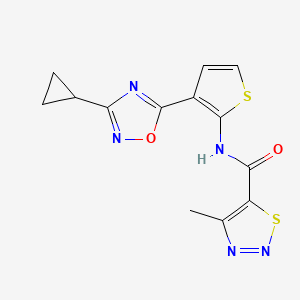

人参サポニン Ra3 は、伝統医学で広く使用されている植物であるオタネニンジンの根に自然に存在する化合物です。人参サポニンは、ステロイド配糖体およびトリテルペンサポニンのクラスであり、多様な薬理学的特性で知られています。 特に人参サポニン Ra3 は、その抗がん作用と抗炎症作用の可能性について研究されています .

2. 製法

合成経路と反応条件: 人参サポニン Ra3 は、一連の抽出および精製プロセスを経て、オタネニンジンの生根から単離することができます。 一般的な方法は、メタノール抽出に続いて、化合物を分離および精製するためのクロマトグラフィー技術を使用します .

工業生産方法: 人参サポニン Ra3を含む人参サポニンの工業生産は、多くの場合、ニンジンの根からの大規模抽出を伴います。 このプロセスには、制御された温度での水抽出、続いて目的の人参サポニンを単離するための濃縮および精製工程が含まれます .

科学的研究の応用

Chemistry: Used as a reference compound in the study of ginsenoside biosynthesis and metabolism.

Biology: Investigated for its role in modulating cellular processes and signaling pathways.

Medicine: Explored for its anti-cancer, anti-inflammatory, and anti-diabetic properties.

Industry: Utilized in the development of health supplements and functional foods.

作用機序

人参サポニン Ra3 は、複数の分子標的と経路を通じて効果を発揮します。それは細胞増殖、アポトーシス、および炎症に関与するシグナル伝達経路を調節します。 たとえば、核因子κB(NF-κB)シグナル伝達経路を阻害することにより、炎症を抑制し、がん細胞のアポトーシスを促進できます . さらに、さまざまな受容体や酵素と相互作用し、多様な薬理学的効果に貢献しています .

6. 類似化合物の比較

人参サポニン Ra3 は、それぞれ独自の特性を持つ、より大きな人参サポニンのファミリーの一部です。類似の化合物には、次のものがあります。

人参サポニン Rg3: 抗がん作用と抗炎症作用で知られています.

人参サポニン Rb1: 神経保護作用と抗糖尿病作用を示します.

人参サポニン Rh2: がん治療における可能性について研究されています.

人参サポニン Ra3 の独自性: 人参サポニン Ra3 は、その特定のグリコシド構造によりユニークであり、これはその独自の生物学的活性に貢献しています。 複数のシグナル伝達経路を調節する能力は、治療的用途のための有望な候補となります .

生化学分析

Biochemical Properties

Ginsenoside Ra3 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, contributing to the diverse medicinal activities of this compound .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. It can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner that is still being studied. It may interact with transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are areas of active research. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions: Ginsenoside Ra3 can be isolated from the fresh roots of Panax ginseng through a series of extraction and purification processes. The typical method involves methanolic extraction followed by chromatographic techniques to separate and purify the compound .

Industrial Production Methods: Industrial production of ginsenosides, including this compound, often involves large-scale extraction from ginseng roots. The process includes water extraction at controlled temperatures, followed by concentration and purification steps to isolate the desired ginsenosides .

化学反応の分析

反応の種類: 人参サポニン Ra3 は、加水分解、酸化、還元など、さまざまな化学反応を起こします。 これらの反応は、分子のグリコシド結合とアグリコン部分を改変することができ、さまざまな誘導体の形成につながります .

一般的な試薬と条件:

加水分解: 酸性または酵素的加水分解は、グリコシド結合を分解できます。

酸化: 過酸化水素などの酸化剤を使用して、酸素含有官能基を導入できます。

還元: 水素化ホウ素ナトリウムなどの還元剤を使用して、特定の官能基を還元できます。

主な生成物: これらの反応から生成される主な生成物には、さまざまなマイナーな人参サポニンが含まれ、これらは多くの場合、親化合物と比較して生物学的活性を高めています .

4. 科学研究の応用

類似化合物との比較

Ginsenoside Ra3 is part of a larger family of ginsenosides, each with unique properties. Similar compounds include:

Ginsenoside Rg3: Known for its anti-cancer and anti-inflammatory effects.

Ginsenoside Rb1: Exhibits neuroprotective and anti-diabetic properties.

Ginsenoside Rh2: Studied for its potential in cancer therapy.

Uniqueness of this compound: this compound is unique due to its specific glycosidic structure, which contributes to its distinct biological activities. Its ability to modulate multiple signaling pathways makes it a promising candidate for therapeutic applications .

特性

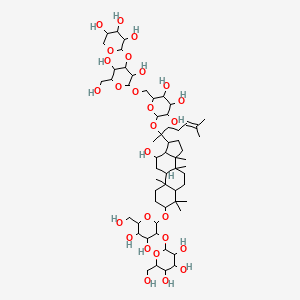

IUPAC Name |

2-[2-[[17-[2-[6-[[3,5-dihydroxy-6-(hydroxymethyl)-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methylhept-5-en-2-yl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H100O27/c1-24(2)10-9-14-59(8,86-53-46(75)42(71)39(68)31(82-53)23-78-51-47(76)48(40(69)30(21-62)79-51)84-50-44(73)36(65)27(64)22-77-50)25-11-16-58(7)35(25)26(63)18-33-56(5)15-13-34(55(3,4)32(56)12-17-57(33,58)6)83-54-49(43(72)38(67)29(20-61)81-54)85-52-45(74)41(70)37(66)28(19-60)80-52/h10,25-54,60-76H,9,11-23H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUNSGRLNZDSQJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)O)O)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H100O27 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801316957 | |

| Record name | Ginsenoside Ra3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1241.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ginsenoside Ra3 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

90985-77-6 | |

| Record name | Ginsenoside Ra3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90985-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ginsenoside Ra3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ginsenoside Ra3 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-Methoxyphenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2488208.png)

![(E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2488210.png)

![4-fluoro-3-methyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B2488212.png)